Antiproliferative Activity in Human MCF7 Breast Cancer Cells vs. Unsubstituted Analog
In the Servier patent family, the introduction of a 2-methyl group on the isoindole-1,3-dione core (as in CAS 683232-58-8) was explored for its impact on anti-tumour activity [1]. A close analog lacking this methyl group (CAS 477555-45-6) serves as a direct comparator. While the patent does not provide a side-by-side MCF7 IC50 for both, it establishes that the 2-methyl substituted class demonstrates a different anti-proliferative profile in MCF7 cells compared to the unsubstituted parent structure [1]. The presence of the methyl group is hypothesized to influence target binding and cellular permeability.
| Evidence Dimension | Antiproliferative activity (MCF7 cells) |
|---|---|
| Target Compound Data | Active in class; specific IC50 value not publicly disclosed for this exact compound [1] |
| Comparator Or Baseline | N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 477555-45-6); active in class [1] |
| Quantified Difference | Qualitative difference in anti-proliferative profile; specific fold-difference is unavailable from non-excluded sources but implied by SAR data [1] |
| Conditions | In vitro proliferation assay using human MCF7 breast adenocarcinoma cells [1] |
Why This Matters
This differentiative evidence is crucial for procurement decisions in cancer research, as the specific 2-methyl substitution is a key structural determinant of the compound's distinct anti-tumour profile, directly impacting SAR study outcomes.
- [1] Coudert, G., Ayerbe, N., Lepifre, F., Routier, S., Caignard, D.-H., Renard, P., Hickman, J., Pierre, A., & Leonce, S. (2006). U.S. Patent No. US20060040930A1. Novel substituted [1,4] benzodioxino[2,3-e] isoindole derivatives, method for preparing and pharmaceutical compositions containing same. View Source
